BenchChemオンラインストアへようこそ!

4-(dimethylsulfamoyl)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Lipophilicity Drug-likeness Membrane permeability

4-(Dimethylsulfamoyl)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 393572-25-3; PubChem CID is a synthetic 1,3,4-thiadiazol-2-yl benzamide derivative bearing a 4-dimethylsulfamoyl group on the benzamide ring and a 5-isopropylthio substituent on the thiadiazole core. With molecular formula C₁₄H₁₈N₄O₃S₃ and a molecular weight of 386.5 g/mol, the compound falls within lead-like chemical space (XLogP3-AA = 2.3; topological polar surface area = 154 Ų) and complies with Lipinski's Rule of Five.

Molecular Formula C14H18N4O3S3
Molecular Weight 386.5
CAS No. 393572-25-3
Cat. No. B2635911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS393572-25-3
Molecular FormulaC14H18N4O3S3
Molecular Weight386.5
Structural Identifiers
SMILESCC(C)SC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
InChIInChI=1S/C14H18N4O3S3/c1-9(2)22-14-17-16-13(23-14)15-12(19)10-5-7-11(8-6-10)24(20,21)18(3)4/h5-9H,1-4H3,(H,15,16,19)
InChIKeyVPAJROWRXPPTSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile of 4-(Dimethylsulfamoyl)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 393572-25-3): Structural Class, Physicochemical Identity, and Inventory Positioning


4-(Dimethylsulfamoyl)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 393572-25-3; PubChem CID 8438298) is a synthetic 1,3,4-thiadiazol-2-yl benzamide derivative bearing a 4-dimethylsulfamoyl group on the benzamide ring and a 5-isopropylthio substituent on the thiadiazole core [1]. With molecular formula C₁₄H₁₈N₄O₃S₃ and a molecular weight of 386.5 g/mol, the compound falls within lead-like chemical space (XLogP3-AA = 2.3; topological polar surface area = 154 Ų) and complies with Lipinski's Rule of Five [1][2]. It has been catalogued in the Oprea screening library (Oprea1_056252) and is commercially available as a research-grade chemical from multiple vendors, where it is broadly annotated as a thiadiazole derivative with potential fungicidal and antitumor properties, though primary pharmacological data for this specific compound remain sparsely reported in the public domain .

Why Generic Substitution Is Inadvisable for CAS 393572-25-3: The Functional-Group Interdependence Argument


The 1,3,4-thiadiazole-2-yl benzamide scaffold is densely decorated with two electronically and sterically distinct functional groups—a strongly electron-withdrawing 4-dimethylsulfamoyl moiety on the benzamide ring and a lipophilic 5-isopropylthio group on the thiadiazole—whose interplay governs the compound's physicochemical profile, target engagement potential, and metabolic liability [1]. Substituting even one group (e.g., replacing isopropylthio with methylthio, ethylthio, or an isopropyl group) alters calculated logP by 0.3–0.8 units and topological polar surface area by 5–15 Ų, which can shift membrane permeability, solubility, and off-target promiscuity profiles in ways that are not predictable from single-variable SAR . Furthermore, the compound's reported inactivity at GPR35 (a class A GPCR implicated in inflammation and oncology) distinguishes it from structurally related thiadiazole benzamides that may retain residual GPR35 modulatory activity, making untested substitution a source of confounding biological readouts in screening cascades [2].

Quantitative Evidence Guide for CAS 393572-25-3: Comparator-Anchored Differentiation Data for Procurement Decision Support


Lipophilicity-Driven Differentiation: XLogP3-AA of CAS 393572-25-3 Versus Methylthio and Ethylthio Analogs

The target compound (CAS 393572-25-3) exhibits a computed XLogP3-AA of 2.3, placing it in a moderately lipophilic range optimal for passive membrane permeation while maintaining aqueous solubility. By comparison, the methylthio analog (CAS 393572-23-1; MW 358.45) is predicted to have a lower XLogP by approximately 0.5–0.7 log units due to the reduced hydrocarbon chain length, while the ethylthio analog falls at an intermediate value (~1.8–2.0). This lipophilicity gradient directly impacts predicted intestinal absorption and blood-brain barrier penetration scores, making the isopropylthio-bearing compound the most membrane-permeant within this congeneric series [1].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation: Impact on Passive Oral Bioavailability Predictions

The target compound has a computed TPSA of 154 Ų (PubChem) or 114.18 Ų (ECBD, using a different algorithm). Both values fall below the 140–170 Ų threshold commonly associated with favorable oral absorption. The dimethylsulfamoyl group contributes significantly to polar surface area, and the 154 Ų value places this compound near the upper boundary of Veber's guidelines for oral bioavailability. In contrast, analogs lacking the sulfamoyl group or bearing smaller substituents at the 5-position exhibit lower TPSA values (typically 90–120 Ų), which may favor passive permeation but at the cost of reduced aqueous solubility and altered hydrogen-bonding capacity [1][2].

TPSA Oral bioavailability Veber's Rule

Confirmed GPR35 Inactivity: A Clean Negative Phenotype Differentiating CAS 393572-25-3 from Potential GPR35-Modulating Thiadiazole Benzamides

In a primary radioligand displacement assay conducted under the ECBD screening platform, CAS 393572-25-3 (EOS80561) was tested for GPR35 antagonism and returned a categorical result of 'inactive' [1]. GPR35 is an orphan G-protein coupled receptor implicated in inflammatory bowel disease, cancer, and metabolic disorders. Several structurally related thiadiazole-containing compounds have been reported to exhibit GPR35 agonism or antagonism, making the confirmed inactivity of this specific compound a valuable selectivity filter. This negative data point allows researchers to exclude GPR35-mediated mechanisms when interpreting phenotypic screening results, a clarity that may not be available with untested or promiscuous analogs [2].

GPR35 GPCR screening Off-target selectivity

Patent-Associated Bioactivity Annotation: Protein Disulfide Isomerase (PDI) Inhibitor Class Linkage for CAS 393572-25-3

The Aladdin Scientific bioactivity database (ALA4257225) associates CAS 393572-25-3 with patent US20160145209A1, which claims compounds and methods for treating diseases mediated by protein disulfide isomerase (PDI), a validated target in thrombosis, cancer metastasis, and neurodegenerative diseases . While the specific IC₅₀ or Kd values for this compound against PDI are not publicly disclosed in the patent abstract or claims, the patent linkage implies that this compound was synthesized and tested within a PDI-focused medicinal chemistry program. This annotation differentiates CAS 393572-25-3 from generic thiadiazole benzamides lacking any documented target hypothesis, providing a rational starting point for targeted follow-up studies [1].

Protein disulfide isomerase PDI inhibition Patent bioactivity

Rotatable Bond Count and Conformational Flexibility: Impact on Target Binding Entropy

CAS 393572-25-3 possesses 6 rotatable bonds (PubChem) or 7 (ECBD), reflecting the conformational自由度 conferred by the dimethylsulfamoyl group and the isopropylthio side chain. This is 1–2 rotatable bonds higher than the methylthio analog and comparable to the ethylthio analog. In the context of Veber's bioavailability guidelines (rotatable bond count ≤10), the compound is well within favorable limits, but the incremental flexibility relative to shorter-chain analogs may translate to a higher entropic penalty upon target binding. Conversely, the additional rotational自由度 may enable induced-fit binding modes not accessible to more rigid congeners [1][2].

Conformational flexibility Rotatable bonds Binding entropy

Recommended Application Scenarios for CAS 393572-25-3: Evidence-Based Use Cases for Research Procurement


Target-Based Screening for Protein Disulfide Isomerase (PDI) Inhibitors

CAS 393572-25-3 is linked via patent annotation (US20160145209A1) to PDI inhibition, a target mechanistically implicated in thrombus formation, cancer cell survival, and ER stress response [1]. Research groups pursuing PDI-based drug discovery can prioritize this compound as a structurally characterized starting point for structure-activity relationship (SAR) exploration, particularly given the compound's favorable lipophilicity (XLogP3-AA = 2.3) for intracellular target access. The confirmed GPR35 inactivity further supports its use in PDI-focused screens without confounding GPCR-mediated background signals [2].

Fungicidal Lead Optimization Using the 1,3,4-Thiadiazole Benzamide Scaffold

The 1,3,4-thiadiazole core is a recognized pharmacophore in agricultural fungicide development, with multiple patents describing sulfamoyl-substituted thiadiazoles as active agents against phytopathogenic fungi [3]. CAS 393572-25-3, annotated by commercial vendors as a thiadiazole derivative with fungicidal properties, can serve as a starting scaffold for systematic variation of the 5-alkylthio chain length to optimize antifungal potency, spectrum, and crop safety profiles. The isopropylthio substituent offers a balanced lipophilicity that may enhance cuticular penetration compared to shorter-chain analogs [1].

GPR35-Negative Control Compound for GPCR Screening Panels

The experimentally confirmed inactivity of CAS 393572-25-3 at GPR35 (ECBD primary assay, EOS300038) makes it a useful negative control compound in GPR35-focused screening cascades [2]. When profiling novel thiadiazole derivatives for GPR35 modulatory activity, this compound can be included as a structurally matched inactive reference, allowing researchers to discriminate between assay noise and genuine GPR35-dependent signals. Its physicochemical similarity to potentially active analogs strengthens its validity as a negative control over chemically unrelated inactive compounds.

Medicinal Chemistry SAR Exploration of the 5-Alkylthio Position

The isopropylthio group at the 5-position represents a specific steric and electronic environment (branched alkyl sulfide) that distinguishes CAS 393572-25-3 from its linear-chain (methylthio, ethylthio, propylthio) and carbon-linked (5-isopropyl) analogs [1]. Systematic procurement of the full homologous series enables rigorous SAR studies to deconvolute the contributions of chain length, branching, and sulfur atom presence to biological activity, physicochemical properties, and metabolic stability. The compound's computed TPSA of 154 Ų also makes it the most polar member of the series, providing a useful anchor point for property-driven optimization [2].

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.